N,N-dimethyl-2-phenoxyacetamide

Lipophilicity LogP Drug-like properties

N,N-Dimethyl-2-phenoxyacetamide (CAS 10397-59-8) is a tertiary phenoxyacetamide with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.216 g·mol⁻¹. It belongs to the 2-phenoxyacetamide class, characterized by a phenoxy moiety linked to an acetamide core.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 10397-59-8
Cat. No. B6052292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-phenoxyacetamide
CAS10397-59-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyWCDFAJWLZDYRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-phenoxyacetamide (CAS 10397-59-8): Core Physicochemical and Identity Profile for Procurement Evaluation


N,N-Dimethyl-2-phenoxyacetamide (CAS 10397-59-8) is a tertiary phenoxyacetamide with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.216 g·mol⁻¹ [1]. It belongs to the 2-phenoxyacetamide class, characterized by a phenoxy moiety linked to an acetamide core. Unlike primary or secondary congeners, the N,N-dimethyl substitution eliminates hydrogen-bond donor (HBD) capacity while retaining two hydrogen-bond acceptor (HBA) sites, yielding a calculated LogP of 1.1536 and a polar surface area (PSA) of 29.54 Ų [1]. This compound is primarily employed as a synthetic intermediate in pharmaceutical and materials chemistry, most notably in the preparation of ranitidine-related H₂ antagonists, and as a monomer for functional copolymers .

Why N,N-Dimethyl-2-phenoxyacetamide Cannot Be Replaced by Closest Phenoxyacetamide Analogs Without Experimental Re-Validation


Phenoxyacetamide derivatives are not functionally interchangeable due to marked differences in hydrogen-bonding capacity, lipophilicity, and steric profiles that dictate solubility, reactivity, and molecular recognition. Replacement of N,N-dimethyl-2-phenoxyacetamide with the primary amide phenoxyacetamide (CAS 621-88-5) introduces two H-bond donors and nearly doubles the PSA (29.54 → 52.32 Ų) [1][2], altering crystal packing, chromatographic behavior, and amide bond reactivity. Substitution with the secondary N-methyl analog (CAS 15422-25-0) retains one HBD and yields an intermediate PSA of 38.33 Ų [3]. The bulkier N,N-diethyl congener (CAS 3613-97-6) shares the zero-HBD profile but increases steric demand with a molecular weight of 207.27 g·mol⁻¹ . These physicochemical disparities translate into divergent synthetic yields, copolymerization kinetics, and intermediate reactivity that require experimental re-optimization upon substitution.

Quantitative Differential Evidence for N,N-Dimethyl-2-phenoxyacetamide Relative to its Closest Analogs


Lipophilicity Advantage: N,N-Dimethyl-2-phenoxyacetamide Exhibits the Lowest LogP Among Tertiary Phenoxyacetamide Congeners

N,N-Dimethyl-2-phenoxyacetamide displays a calculated LogP of 1.1536, which is lower than the primary amide phenoxyacetamide (LogP 1.251) and the acid precursor 2-phenoxyacetic acid (LogP 1.34) [1][2][3]. This lower LogP, combined with zero H-bond donors, confers a distinct balance of aqueous solubility and passive membrane permeability relative to more lipophilic or HBD-bearing analogs. The LogP difference of ~0.1 units versus phenoxyacetamide translates to a measurable shift in reversed-phase HPLC retention and octanol-water partitioning behavior.

Lipophilicity LogP Drug-like properties Membrane permeability

Zero Hydrogen-Bond Donor Count: A Definitive Physicochemical Distinction from Primary and Secondary Phenoxyacetamides

N,N-Dimethyl-2-phenoxyacetamide has zero hydrogen-bond donor (HBD) atoms, in contrast to phenoxyacetamide (2 HBD, as primary amide NH₂) and N-methyl-2-phenoxyacetamide (1 HBD, as secondary amide NH) [1][2][3]. This is reflected in the PSA values: 29.54 Ų for the target, versus 52.32 Ų for phenoxyacetamide and 38.33 Ų for the N-methyl analog. The N,N-diethyl congener shares the zero-HBD profile and an identical PSA of 29.54 Ų but differs in steric bulk (MW 207.27 vs. 179.216 g·mol⁻¹) .

Hydrogen bonding PSA Solubility Crystal engineering

Synthetic Route Efficiency: Patent-Documented High-Yield Preparation of N,N-Dimethyl-2-phenoxyacetamide via Amine Carbamic Acid Salt Method

US Patent 4,379,928 (Union Carbide Corporation) describes a high-yielding synthesis of N,N-dimethyl-2-phenoxyacetamide via reaction of the corresponding carboxylic acid with dimethylamine carbamic acid salt. The reported yield is 96.9% with a product boiling point of 113–117 °C [1]. This method avoids the use of corrosive acid chlorides and provides a cleaner reaction profile compared to traditional Schotten-Baumann approaches using phenoxyacetyl chloride. For comparison, the primary amide phenoxyacetamide (mp 101–103 °C) requires different purification protocols and typically yields in the range of 70–85% via ammonolysis of the corresponding ester .

Synthetic methodology Process chemistry Amide synthesis Yield optimization

Conformational Restriction: N,N-Dimethyl Substitution Locks the Amide in a Single Rotameric State, Distinct from N-Methyl and Primary Analogs

A systematic NMR and computational study of acetamide derivatives by Ledneczki et al. (2007) demonstrated that N,N-disubstituted acetamides adopt a single predominant conformation due to restricted rotation around the amide C–N bond, whereas N-monosubstituted and unsubstituted acetamides exhibit multiple rotameric populations in solution [1]. For the N,N-dimethyl derivative, the two methyl groups are magnetically non-equivalent at room temperature, a feature observable by ¹H NMR that is absent in the N-methyl analog (which shows cis/trans amide rotamer populations) and irrelevant for the primary amide. This conformational homogeneity is critical for applications where defined molecular geometry influences binding or reactivity.

Conformational analysis Amide rotation NMR spectroscopy Molecular modeling

Intermediate Specificity: N,N-Dimethyl-2-phenoxyacetamide as a Documented Building Block for H₂ Antagonist Pharmacophores

N,N-Dimethyl-2-phenoxyacetamide has been documented as a key intermediate in the development of novel H₂ antagonist compounds, including ranitidine analogs [1]. The tertiary dimethylamino moiety installed via this intermediate directly maps onto the pharmacophoric requirements for H₂ receptor binding. By contrast, the primary amide phenoxyacetamide cannot serve this role without additional N-alkylation steps, and the N-methyl analog provides only a mono-methylated intermediate requiring further derivatization. The N,N-diethyl analog introduces excessive steric bulk that may be incompatible with the H₂ receptor binding pocket dimensions inferred from ranitidine SAR studies.

Pharmaceutical intermediate H2 antagonist Ranitidine synthesis Medicinal chemistry

Copolymer Compatibility: N,N-Dimethyl-2-phenoxyacetamide Serves as a Tertiary Amide Monomer for Functional Polymer Design

N,N-Dimethyl-2-phenoxyacetamide has been utilized as a monomer in copolymer synthesis for specialty materials applications. While the most extensively documented copolymer system employs the N-allyl analog (N-allyl-2-phenoxyacetamide) for clay stabilization, the N,N-dimethyl variant offers a non-polymerizable amide terminus that can serve as a pendant functional group in copolymers, as opposed to monomers that participate in the polymer backbone [1]. This distinction is important when designing polymers with specific pendant group functionalities: the tertiary amide remains chemically stable under radical polymerization conditions, unlike primary or secondary amides which may undergo N–H addition side reactions.

Copolymer Functional monomer Clay stabilizer Materials chemistry

Recommended Application Scenarios Where N,N-Dimethyl-2-phenoxyacetamide Demonstrates Quantifiable Procurement Advantage


Medicinal Chemistry: Direct Installation of the N,N-Dimethylamino Pharmacophore in H₂ Antagonist and CNS-Targeted Library Synthesis

When a synthetic route requires a pre-formed N,N-dimethylacetamide moiety attached to a phenoxy scaffold, N,N-dimethyl-2-phenoxyacetamide eliminates 1–2 N-alkylation steps compared to starting from phenoxyacetamide or its N-methyl analog [1]. The zero-HBD profile and LogP of 1.1536 also make it suitable for parallel synthesis platforms where consistent physicochemical properties across a library are essential for SAR interpretation [2].

Process Chemistry: High-Yield Amidation Route for Kilogram-Scale Production of Tertiary Phenoxyacetamide Intermediates

The patent-documented carbamic acid salt method delivers 96.9% yield with a boiling point of 113–117 °C, enabling purification by simple distillation rather than recrystallization [1]. For procurement managers evaluating cost-per-kilogram, this high-yield route combined with the liquid physical state at ambient temperature facilitates continuous flow processing and reduces solvent consumption relative to solid primary amide analogs (phenoxyacetamide, mp 101–103 °C) [1][2].

Polymer Chemistry: Tertiary Amide Monomer or Pendant Group Precursor Requiring Radical Polymerization Compatibility

The absence of abstractable N–H protons in N,N-dimethyl-2-phenoxyacetamide prevents chain-transfer side reactions during radical polymerization, a key advantage over primary or secondary phenoxyacetamide monomers that contain labile amide hydrogens [1]. This compound is suitable as a pendant functional group precursor in acrylate or acrylamide-based copolymer systems where the tertiary amide remains chemically inert throughout polymerization and subsequent processing [1].

Analytical Reference Standard: Chromatographic Method Development Leveraging the Distinct PSA and LogP Fingerprint

With a PSA of 29.54 Ų and LogP of 1.1536, N,N-dimethyl-2-phenoxyacetamide occupies a unique position in the physicochemical space of phenoxyacetamide derivatives, distinct from the overlapping profiles of primary (PSA 52.32, LogP 1.251) and secondary (PSA 38.33, LogP ~1.2) analogs [1][2][3]. This distinct signature makes it a valuable retention time marker in reversed-phase HPLC method development for synthetic intermediate purity analysis, where baseline separation from closely related process impurities is critical [1].

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